[1,3,5]Triazine-2,4-diamine, 6-(1-benzo[1,3]dioxol-5-yl-1H-tetrazol-5-ylsulfanylmethyl)-N,N-dimethyl-
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Overview
Description
6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Preparation Methods
The synthesis of 6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common synthetic route includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of palladium catalysts to facilitate the formation of carbon-nitrogen bonds. The reaction conditions often include the use of tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit glycogen synthase kinase-3 beta (GSK-3β), a key enzyme involved in various cellular processes . By inhibiting GSK-3β, the compound can modulate signaling pathways that regulate cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
When compared to other similar compounds, 6-({[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique structural features and biological activities. Similar compounds include:
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains a benzodioxole moiety and has shown potential as a COX inhibitor and cytotoxic agent.
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Another benzodioxole derivative with applications in medicinal chemistry.
Properties
Molecular Formula |
C14H15N9O2S |
---|---|
Molecular Weight |
373.40 g/mol |
IUPAC Name |
6-[[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanylmethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15N9O2S/c1-22(2)13-17-11(16-12(15)18-13)6-26-14-19-20-21-23(14)8-3-4-9-10(5-8)25-7-24-9/h3-5H,6-7H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
IWDJIHXCZRVMEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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